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ENR Inhibitors: Target and Therapeutic Significance

Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR) is a fundamental enzyme in the bacterial fatty acid

biosynthesis pathway (FAS-II). It catalyzes the last reductive step in each cycle of fatty acid chain

elongation, which is essential for bacterial cell membrane formation [1] [2]. As this pathway is distinct from

the mammalian system (FAS-I), it offers a valuable target for achieving selective antibacterial activity with

minimal host toxicity [3] [2].

Several ENR isoforms exist (e.g., FabI, FabK, FabV, InhA), with FabI being the most prevalent in many

pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mycobacterial ENR, InhA,

is a well-validated target for front-line anti-tuberculosis drugs [1] [4]. The clinical relevance of this target is

underscored by several inhibitor classes that have been identified or developed, including diazaborines,

triclosan, isoniazid, and various compounds derived from high-throughput screening, such as 2-pyridones

and 4-pyridones [3] [2].

The following diagram illustrates the position of ENR in the bacterial fatty acid synthesis pathway and its

inhibition.
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Key ENR Inhibitor Classes and Structural Insights

Recent research has expanded the chemical space of ENR inhibitors. Understanding these classes provides a

context for the design and evaluation of new compounds.

Diazaborines: These are covalent inhibitors that uniquely form an adduct with the NAD(P)H cofactor,

creating a bisubstrate inhibitor within the enzyme's active site [1] [3].
Diaryl Ethers (e.g., Triclosan derivatives): This class acts as reversible inhibitors. Structure-Activity

Relationship (SAR) studies highlight that a six-carbon alkyl chain at the 3-position of the 'A'-ring is
often critical for binding, while substitutions on the 'B'-ring significantly modulate inhibitory efficiency

[3].
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Pyridone-Based Inhibitors: Scaffolds like 4-hydroxy-2-pyridone (e.g., NITD-916) are direct-acting

inhibitors that do not require prodrug activation, making them effective against pathogens like
Mycobacterium abscessus that are resistant to prodrugs like isoniazid [4].

Repurposed Compounds: Recent studies have identified novel ENR inhibition activity in unexpected
molecules. For example, AZD-5991, a selective Mcl-1 inhibitor developed for cancer, was found to

also inhibit S. aureus FabI and disrupt cell membrane integrity [5].

A large-scale cheminformatic analysis of 1,412 known ENR inhibitors has helped map the essential

physicochemical properties of active compounds. Key determinants include molecular weight, lipophilicity

(SlogP), polar surface area, and the number of aromatic rings and stereocenters [2]. This analysis

provides valuable guidelines for the rational design of new inhibitors.

Experimental Data from Representative Inhibitors

The quantitative data below for two recently studied inhibitors, NITD-916 and AZD-5991, provides a

benchmark for expected activity levels.

Table 1: In Vitro Potency of Representative ENR Inhibitors

Compound
Target
Enzyme

Organism
Key In Vitro Activity
(MIC50/MIC90 or IC50)

Cellular/Vivo
Efficacy

| NITD-916 [4] | InhA | M. abscessus (clinical isolates, n=194) | MIC~50~: 0.125 mg/L MIC~90~: 1 mg/L |

5.6 log~10~ CFU reduction in mouse lung tissue (100 mg/kg, 14 days). | | AZD-5991 [5] | FabI | S. aureus |

MIC~50~: 12.5 µM | Bactericidal activity; inhibited biofilm formation at sub-MIC concentrations. | | Diaryl

Ether 1a-x [3] | paFabV | P. aeruginosa FabV | IC~50~: 0.8 - >10 µM (for 8 active leads) | Data not

available in results. |

Table 2: Key Protocols for Evaluating ENR Inhibitors

Assay Type Core Methodology Key Parameters & Measurements

Enzyme Inhibition
Assay [3]

Absorbance-based assay
monitoring NADH consumption.

IC~50~ determination; fixed
concentration screening (e.g., 10 µM).
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Assay Type Core Methodology Key Parameters & Measurements

Whole-Cell Potency
(MIC) [4] [5]

Broth microdilution method per
CLSI guidelines.

Minimum Inhibitory Concentration
(MIC~50~/MIC~90~).

Bactericidal Kinetics
[5]

Time-kill assay. Sampling at 0, 4, 8, and 24 hours to plot
log~10~ CFU/mL vs. time.

Cytotoxicity
Assessment [5]

CCK-8 assay on mammalian cell
lines (e.g., HepG2, 293T).

IC~50~ values to determine selectivity
index.

Target Engagement
[5]

Biolayer Interferometry (BLI). Direct measurement of compound
binding to purified FabI protein.

Synergy Studies [4] Checkerboard assay. Fractional Inhibitory Concentration Index
(FICI).

Detailed Experimental Protocol for Novel ENR Inhibitor
Evaluation

This protocol integrates methodologies from the search results to provide a comprehensive workflow for

characterizing new ENR inhibitors like trans-3-(3-Pyridyl)acrylic acid.

Initial Enzymatic Inhibition Screening

Objective: Determine the half-maximal inhibitory concentration (IC~50~) against the target ENR
enzyme.

Procedure:
Reaction Setup: Purify the recombinant target ENR (e.g., FabI, InhA). In a 96-well plate, mix

the enzyme with its cofactor (NADH) in a suitable buffer [3].
Inhibition: Add serially diluted compounds and pre-incubate. Initiate the reaction by adding the

substrate (e.g., crotonoyl-CoA).
Detection: Monitor the decrease in absorbance at 340 nm over 5-10 minutes, which

corresponds to the oxidation of NADH [3].
Analysis: Plot the reaction rate against the logarithm of inhibitor concentration and fit the data

with a four-parameter logistic model to calculate the IC~50~ value.
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Determination of Minimum Inhibitory Concentration (MIC)

Objective: Evaluate the compound's ability to inhibit bacterial growth in vitro.
Procedure:

Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB) or Middlebrook 7H9 broth
for mycobacteria. Perform serial two-fold dilutions of the test compound in a 96-well microtiter

plate [4] [5].
Inoculation: Standardize a mid-log phase bacterial suspension and inoculate each well to a

final density of ~5 × 10^5 CFU/mL.
Incubation & Reading: Incubate the plate at 37°C for 16-24 hours (or 3-5 days for slow-

growing mycobacteria). The MIC is defined as the lowest concentration that completely
prevents visible growth [4].

Cytotoxicity and Selectivity Assessment

Objective: Ensure antibacterial activity is not due to general cellular toxicity.

Procedure:
Cell Culture: Seed appropriate mammalian cell lines (e.g., HepG2, 293T) in a 96-well plate.

Treatment & Incubation: After cell attachment, treat with a range of compound concentrations
for 24 hours.

Viability Measurement: Add CCK-8 reagent and measure the absorbance at 450 nm after 1-4
hours. Calculate the cell viability percentage and determine the IC~50~ for cytotoxicity [5].

Selectivity Index (SI) Calculation: SI = Mammalian Cell IC~50~ / Bacterial MIC. A high SI
value indicates a favorable safety window.

Discussion and Future Perspectives

The experimental framework above, grounded in recent literature, provides a robust pathway to characterize

trans-3-(3-Pyridyl)acrylic acid. Given the lack of prior data, your initial studies should focus on the core

protocols of enzymatic inhibition (Protocol 1) and MIC determination (Protocol 2) to establish proof-of-

concept.

SAR Exploration: If initial activity is confirmed, a Structure-Activity Relationship (SAR) study should

be initiated. As demonstrated with diaryl ethers, even small modifications to the core structure can
dramatically impact potency and spectrum [3]. The cheminformatic insights from the large-scale ENR

inhibitor analysis can guide this optimization [2].
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Overcoming Resistance: The discovery of inhibitors targeting alternative ENR isoforms like FabV in

P. aeruginosa is a promising strategy to overcome intrinsic resistance to FabI inhibitors [3]. Profiling
your compound against a panel of ENR isoforms will be highly informative.

Combination Therapy: Given the synergy observed between NITD-916 and clarithromycin [4],
investigating your compound in combination with established antibiotics could reveal opportunities for

enhanced efficacy and resistance management.

I hope these detailed application notes provide a solid foundation for your research. Should you obtain

preliminary data on trans-3-(3-Pyridyl)acrylic acid, this protocol can be iteratively refined to further

explore its mechanism and therapeutic potential.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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